An In-Depth Technical Guide to 2-(Chloromethyl)benzonitrile (CAS Number 612-13-5)
An In-Depth Technical Guide to 2-(Chloromethyl)benzonitrile (CAS Number 612-13-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Chloromethyl)benzonitrile, a versatile bifunctional molecule with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and drug development. This document details the compound's physicochemical properties, spectroscopic data, synthesis, and key chemical reactions. Detailed experimental protocols for its synthesis and major transformations are provided to facilitate its practical application in a laboratory setting. While 2-(Chloromethyl)benzonitrile is primarily a synthetic intermediate, this guide also explores its role as a building block for bioactive molecules.
Chemical and Physical Properties
2-(Chloromethyl)benzonitrile, also known as 2-cyanobenzyl chloride, is a white to off-white crystalline powder.[1] Its bifunctional nature, possessing both a reactive chloromethyl group and a versatile nitrile group, makes it a valuable starting material for the synthesis of a wide range of more complex molecules.[1] It is soluble in organic solvents such as dichloromethane (B109758) and ethanol (B145695) but is insoluble in water.[1]
Table 1: Physicochemical Properties of 2-(Chloromethyl)benzonitrile
| Property | Value | Reference(s) |
| CAS Number | 612-13-5 | [1][2] |
| Molecular Formula | C₈H₆ClN | [1][2] |
| Molecular Weight | 151.59 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 56-61 °C | [3][4] |
| Boiling Point | 252 °C (lit.) | [3] |
| Density | 1.1976 g/cm³ (rough estimate) | [3][4] |
| Solubility | Soluble in methanol (B129727), dichloromethane, ethanol; Insoluble in water | [1][3] |
| InChI Key | ZSHNOXOGXHXLAV-UHFFFAOYSA-N | [2][4] |
| Storage | Keep in dark place, sealed in dry, room temperature | [3][5] |
Table 2: Spectroscopic Data for 2-(Chloromethyl)benzonitrile
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | Signals corresponding to aromatic protons and a singlet for the benzylic methylene (B1212753) protons (-CH₂Cl). |
| ¹³C NMR | Resonances for aromatic carbons, the nitrile carbon, and the benzylic methylene carbon. |
| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch of the nitrile group and C-Cl stretch of the chloromethyl group.[6] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis and Experimental Protocols
The primary synthetic route to 2-(Chloromethyl)benzonitrile is the radical chlorination of 2-methylbenzonitrile (o-tolunitrile).[1] An alternative method involves the chloromethylation of benzonitrile.[1]
Synthesis via Chlorination of 2-Methylbenzonitrile
This method utilizes a radical initiator to facilitate the chlorination of the methyl group of 2-methylbenzonitrile.
Experimental Protocol:
-
Materials: 2-Methylbenzonitrile, N-Chlorosuccinimide (NCS), Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄), Sodium bicarbonate solution, Water, Anhydrous magnesium sulfate, and a suitable solvent for recrystallization (e.g., hexane/ethyl acetate).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzonitrile in anhydrous carbon tetrachloride.
-
Add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN.
-
Heat the reaction mixture to reflux (approximately 77°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to yield 2-(Chloromethyl)benzonitrile as a crystalline solid.
-
Synthetic workflow for 2-(Chloromethyl)benzonitrile.
Chemical Reactivity and Applications in Synthesis
The dual functionality of 2-(Chloromethyl)benzonitrile makes it a versatile reagent in organic synthesis. The chloromethyl group is a potent electrophile, readily undergoing nucleophilic substitution, while the nitrile group can be transformed into various other functional groups.[1]
Nucleophilic Substitution Reactions
The benzylic chloride is highly susceptible to nucleophilic attack, making it an excellent substrate for Sₙ2 reactions.[1][7]
This reaction is fundamental for introducing the 2-cyanobenzyl moiety into molecules, a common structural motif in pharmaceuticals.
Experimental Protocol:
-
Materials: 2-(Chloromethyl)benzonitrile, a primary or secondary amine (1.0-1.2 equivalents), a non-nucleophilic base (e.g., triethylamine (B128534) or potassium carbonate), and a suitable solvent (e.g., acetonitrile (B52724) or DMF).
-
Procedure:
-
Dissolve 2-(Chloromethyl)benzonitrile and the amine in the chosen solvent in a round-bottom flask.
-
Add the base to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Nucleophilic substitution with an amine.
Thioethers are important in various bioactive molecules, and this reaction provides a straightforward route to their synthesis.
Experimental Protocol:
-
Materials: 2-(Chloromethyl)benzonitrile, a thiol (1.0 equivalent), a base (e.g., sodium hydride or potassium carbonate), and a polar aprotic solvent (e.g., DMF or THF).
-
Procedure:
-
In an inert atmosphere, dissolve the thiol in the solvent and add the base to generate the thiolate.
-
Add a solution of 2-(Chloromethyl)benzonitrile in the same solvent dropwise to the thiolate solution.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the resulting thioether by column chromatography.
-
Formation of thioethers from 2-(Chloromethyl)benzonitrile.
Reactions of the Nitrile Group
The nitrile group is a versatile functional handle that can be converted to amines, amides, or carboxylic acids.
The reduction of the nitrile yields a primary amine, which can be a key functional group in bioactive molecules.
Experimental Protocol:
-
Materials: 2-(Chloromethyl)benzonitrile, a reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with H₂/Pd-C), and appropriate solvents (e.g., diethyl ether or THF for LiAlH₄, ethanol or methanol for catalytic hydrogenation).
-
Procedure (using LiAlH₄):
-
In an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether or THF.
-
Add a solution of 2-(Chloromethyl)benzonitrile in the same solvent dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash with ether.
-
Dry the combined organic filtrates and concentrate to obtain the primary amine.
-
Reduction of the nitrile group.
Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid.
Experimental Protocol (Acid-Catalyzed):
-
Materials: 2-(Chloromethyl)benzonitrile, concentrated sulfuric acid or hydrochloric acid, and water.
-
Procedure:
-
Add 2-(Chloromethyl)benzonitrile to a mixture of the concentrated acid and water.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture and pour it onto ice.
-
Collect the precipitated carboxylic acid by filtration.
-
Wash the solid with cold water and dry. Recrystallize if necessary.
-
Role in the Synthesis of Bioactive Molecules
2-(Chloromethyl)benzonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[5] Its ability to introduce the 2-cyanobenzyl group allows for the construction of complex molecular architectures. For instance, it is a precursor for the synthesis of isoindolin-1-ones, a core structure found in many biologically active compounds. While 2-(Chloromethyl)benzonitrile itself is not typically reported to directly interact with signaling pathways, the molecules synthesized from it often do. The specific signaling pathway targeted depends on the final molecular structure.
Safety and Handling
2-(Chloromethyl)benzonitrile is a hazardous substance. It is toxic if swallowed and causes severe skin burns and eye damage.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
2-(Chloromethyl)benzonitrile (CAS 612-13-5) is a highly valuable and versatile building block for organic synthesis. Its dual reactivity allows for a wide range of chemical transformations, making it an important intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. This guide provides essential technical information and detailed experimental protocols to support its effective use in research and development.
References
- 1. 2-(Chloromethyl)benzonitrile | 612-13-5 | Benchchem [benchchem.com]
- 2. 2-(chloromethyl)benzonitrile [webbook.nist.gov]
- 3. 2-(Chloromethyl)benzonitrile CAS#: 612-13-5 [m.chemicalbook.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 2-(Chloromethyl)benzonitrile | 612-13-5 [sigmaaldrich.com]
- 6. 2-(Chloromethyl)Benzonitrile cas 612-13-5 [minglangchem.com]
- 7. gacariyalur.ac.in [gacariyalur.ac.in]
- 8. 4-(Chloromethyl)tolunitrile synthesis - chemicalbook [chemicalbook.com]
